![molecular formula C15H19NO3 B597242 Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate CAS No. 1233932-12-1](/img/structure/B597242.png)
Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
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Overview
Description
Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 1233932-12-1 . It has a molecular weight of 261.32 . The compound is used in industrial and scientific research .
Molecular Structure Analysis
The IUPAC name for this compound is benzyl 2,6-dimethyl-4-oxo-1-piperidinecarboxylate . The InChI code is 1S/C15H19NO3/c1-11-8-14(17)9-12(2)16(11)15(18)19-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 .It is stored in an inert atmosphere at 2-8°C . The physical form can be either solid or liquid . The compound has a flash point of 191.6°C and a boiling point of 393.2±42.0°C at 760 mmHg .
Scientific Research Applications
Synthesis of Protein Tyrosine Kinase Inhibitors : One application involves its use as an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This involves a series of steps starting from an easily available reagent and utilizing methods suitable for industrial scale-up (Chen Xin-zhi, 2011).
Formation of 3-Azabicyclo[3.3.1]nonane Derivatives : The compound is used in Michael reactions with α,β-unsaturated carbonyl compounds, leading to the formation of complex structures. This includes stereochemical studies and further transformations of the products (G. F. Vafina et al., 2003).
Asymmetric Benzylation for Biologically Active Compounds : It is utilized in asymmetric benzylation processes, producing compounds with a chiral 3-benzylpiperidine backbone. This method is highlighted for its advantages in creating biologically active compounds (Yaomin Wang et al., 2018).
Stereochemical Synthesis of Piperidine Derivatives : The compound is used in reactions leading to the formation of various piperidine derivatives fused with oxygen heterocycles. This synthesis process emphasizes high stereoselectivity (A. I. Moskalenko & V. Boev, 2014).
Structural Studies in Crystallography : It also appears in structural studies, such as in crystallography, to understand the molecular arrangements and hydrogen bonding in complex chemical structures (Juxian Wang et al., 2008).
Use in Synthesis of Piperidine Derivatives for Pharmaceutical Applications : Its derivatives are considered promising synthons for the preparation of diverse piperidine derivatives, which are significant in pharmaceutical research (A. I. Moskalenko & V. Boev, 2014).
Role in Asymmetric Synthesis of Proteinkinase Inhibitors : The compound serves as a key intermediate in the asymmetric synthesis of CP-690550, a potent proteinkinase inhibitor, suggesting its importance in medicinal chemistry (B. Hao et al., 2011).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long-lasting effects) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-8-14(17)9-12(2)16(11)15(18)19-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMHDOIRSYDCPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1C(=O)OCC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739200 |
Source
|
Record name | Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
CAS RN |
1233932-12-1 |
Source
|
Record name | Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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